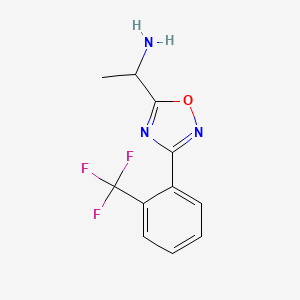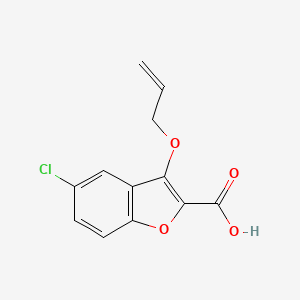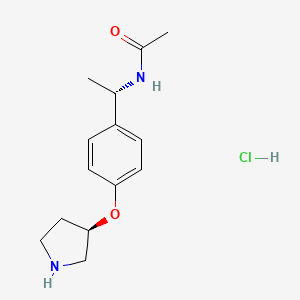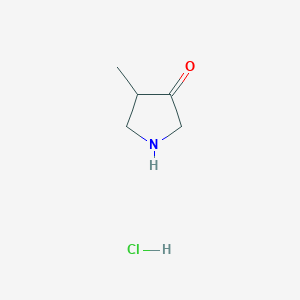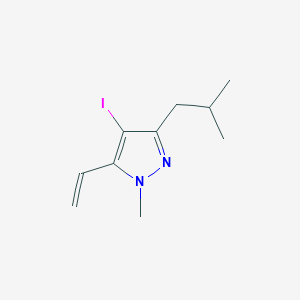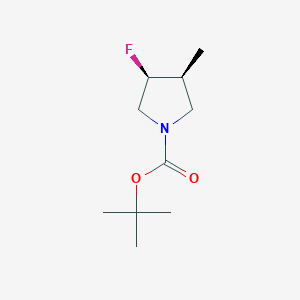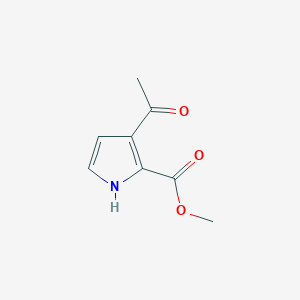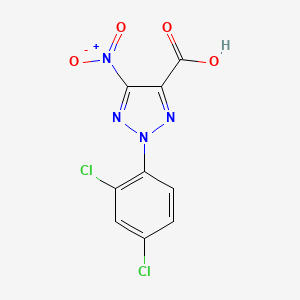
2-(2,4-Dichlorophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dichlorophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a dichlorophenyl group, a nitro group, and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid typically involves nitration and triazole formation reactions. One common method involves the nitration of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one using a mixture of nitric acid and sulfuric acid . The reaction is carried out under controlled temperature and flow conditions to achieve high yields.
Industrial Production Methods
In industrial settings, continuous flow microreactor systems are often employed for the nitration process. These systems offer improved reaction efficiency, higher yields, and better control over reaction parameters compared to traditional batch reactors . The use of continuous flow microreactors also minimizes waste and enhances safety by accurately controlling the reaction temperature and residence time.
化学反応の分析
Types of Reactions
2-(2,4-Dichlorophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The dichlorophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium catalysts.
Substitution: Reagents such as sodium hydroxide or potassium carbonate are used in substitution reactions.
Major Products
Reduction: The reduction of the nitro group yields 2-(2,4-Dichlorophenyl)-5-amino-2H-1,2,3-triazole-4-carboxylic acid.
Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.
科学的研究の応用
2-(2,4-Dichlorophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of herbicides and other agrochemicals.
作用機序
The mechanism of action of 2-(2,4-Dichlorophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity and affecting cellular processes .
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with similar structural features but different applications.
2,4-Dichlorophenylboronic acid: Used in Suzuki coupling reactions and synthesis of biologically active molecules.
Uniqueness
2-(2,4-Dichlorophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid is unique due to its combination of a dichlorophenyl group, nitro group, and triazole ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
特性
分子式 |
C9H4Cl2N4O4 |
|---|---|
分子量 |
303.06 g/mol |
IUPAC名 |
2-(2,4-dichlorophenyl)-5-nitrotriazole-4-carboxylic acid |
InChI |
InChI=1S/C9H4Cl2N4O4/c10-4-1-2-6(5(11)3-4)14-12-7(9(16)17)8(13-14)15(18)19/h1-3H,(H,16,17) |
InChIキー |
ARJUSTCVGBIMGU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)N2N=C(C(=N2)[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


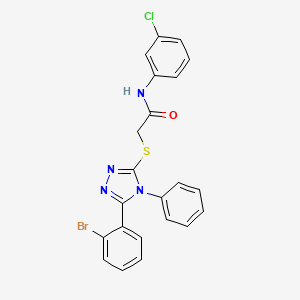
![3-Azabicyclo[3.2.1]octan-6-amine dihydrochloride](/img/structure/B11777718.png)
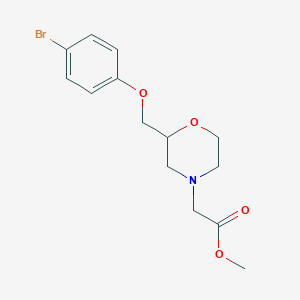
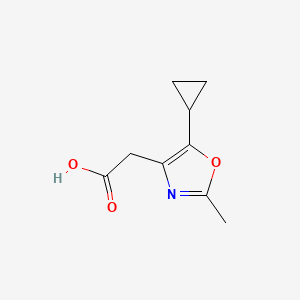
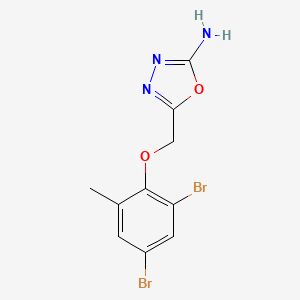
![(Z)-tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B11777736.png)
